molecular formula C18H14ClNO2 B3269254 Ethyl 4-chloro-2-phenylquinoline-3-carboxylate CAS No. 50593-13-0

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate

Cat. No. B3269254
CAS RN: 50593-13-0
M. Wt: 311.8 g/mol
InChI Key: NQZVLBYDWMYPJG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 . It is a type of quinoline-3-carboxylate, which are known to have potential antibacterial properties .


Synthesis Analysis

The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by FTIR, mass and 1H-NMR spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedlander condensations and chlorination .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.76 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is utilized in the synthesis of various novel compounds. For instance, Gao et al. (2017) describe a one-pot synthesis method for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates, showcasing the compound's role in efficient and practical access to 2-(benzofuran-2-yl)quinolines under transition-metal-free conditions (Gao, Fu, Zhao, & Wang, 2017).
  • Ukrainets et al. (2009) explored the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, leading to the formation of 4-chloro derivatives and a side product of 2,4-dichloro-3-ethoxycarbonylquinoline (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).

Potential Antibacterial Properties

Catalytic Applications

  • Song Bao-an (2012) demonstrated the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal, underlining the compound's role in facilitated chemical reactions (Song Bao-an, 2012).

Spectroscopic Studies

  • Podányi et al. (1996) synthesized ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives for NMR spectroscopic studies, indicating the compound's importance in structural and chemical analysis (Podányi, Keresztúri, Vasvári‐Debreczy, Hermecz, & Tóth, 1996).

Antimicrobial and Anti-inflammatory Activity

Mechanism of Action

While the exact mechanism of action for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is not specified, quinoline derivatives are known to exhibit a range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Future Directions

Quinoline derivatives, including Ethyl 4-chloro-2-phenylquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Future research may focus on developing more efficient synthesis methods and exploring their therapeutic potential .

properties

IUPAC Name

ethyl 4-chloro-2-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZVLBYDWMYPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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